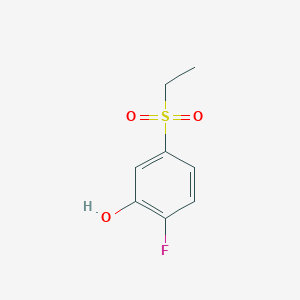
5-Ethanesulfonyl-2-fluoro-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethanesulfonyl-2-fluoro-phenol is an organic compound characterized by the presence of an ethanesulfonyl group and a fluorine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethanesulfonyl-2-fluoro-phenol typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorophenol as the starting material.
Sulfonylation: The ethanesulfonyl group is introduced via a sulfonylation reaction. This can be achieved by reacting 2-fluorophenol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethanesulfonyl-2-fluoro-phenol can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to form quinones or reduced to form corresponding alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-ethanesulfonyl-2-fluoro-phenol serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for selective reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Research is ongoing to explore its efficacy in various therapeutic areas.
Industry
In the materials science industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 5-ethanesulfonyl-2-fluoro-phenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with active sites, while the fluorine atom can influence the compound’s lipophilicity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorophenol: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.
5-Methylsulfonyl-2-fluoro-phenol: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group, which can lead to different reactivity and applications.
5-Chlorosulfonyl-2-fluoro-phenol: Contains a chlorosulfonyl group, which can be more reactive and less stable compared to the ethanesulfonyl group.
Uniqueness
5-Ethanesulfonyl-2-fluoro-phenol is unique due to the combination of the ethanesulfonyl group and the fluorine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H9FO3S |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5-ethylsulfonyl-2-fluorophenol |
InChI |
InChI=1S/C8H9FO3S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 |
Clave InChI |
AOBFTISMGOIXQY-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC(=C(C=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




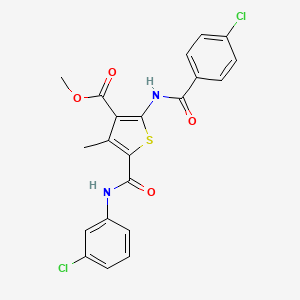

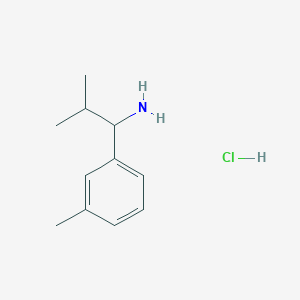
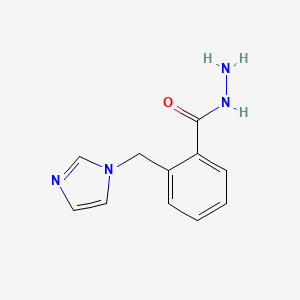

![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)
![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)



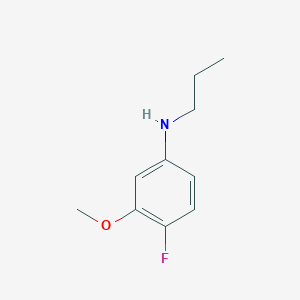
![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)
